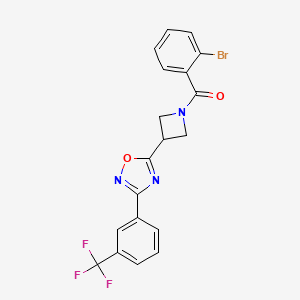

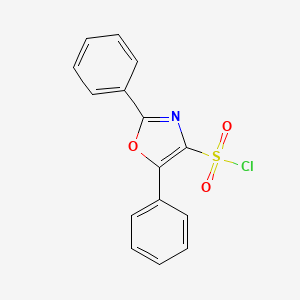

2,5-二苯基-1,3-噁唑-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C15H10ClNO3S . It is a derivative of 2,5-Diphenyl-1,3,4-oxadiazole , which is known to be used as a laser dye .

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is a class of compounds that “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” belongs to, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

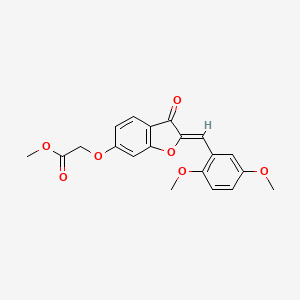

Molecular Structure Analysis

The molecular structure of “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride” can be represented by the SMILES string c1ccc (cc1)-c2nnc (o2)-c3ccccc3 . This represents the connectivity and arrangement of atoms in the molecule.

Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazoles, such as “2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride”, include electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .

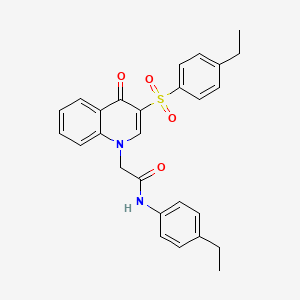

科学研究应用

- PPO can be used as a dopant to enhance the photoelectric feedback of plastic scintillators. These scintillators serve as radiation detectors for nuclear materials. PPO improves their sensitivity and efficiency in detecting ionizing radiation .

- Researchers coat PPO on peptide substrates to facilitate radioactive labeling. This enables the determination of substrate specificity for lysine methyltransferase enzymes. By studying the interaction between labeled peptides and enzymes, scientists gain insights into biological processes and enzyme function .

- PPO serves as a precursor in the synthesis of oxazolo[5,4-d]pyrimidines. These heterocyclic compounds have diverse pharmacological activities. Researchers can efficiently condense 1,3-oxazole-5-sulfonyl chlorides with amidines to form these pyrimidines, opening avenues for drug discovery and development .

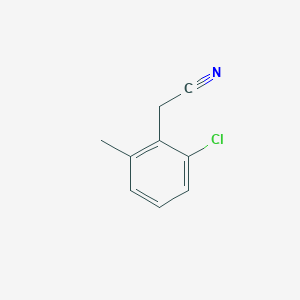

- Some derivatives of PPO exhibit antibacterial properties. For example, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one have demonstrated potency comparable to ampicillin .

Plastic Scintillators and Radiation Detection

Radioactive Labeling of Peptide Substrates

Synthesis of Oxazolo[5,4-d]pyrimidines

Antibacterial Activity

作用机制

Target of Action

2,5-diphenyloxazole (ppo), a related compound, is known to act as a wavelength shifter . It converts shorter wavelength light to longer wavelength light .

Mode of Action

PPO is used as a wavelength shifter, converting shorter wavelength light to longer wavelength light . Its output spectrum peaks at 385 nm, which is in the range of UV light .

Biochemical Pathways

The related compound 2,5-diphenyloxazole (ppo) is known to interact with light, suggesting it may play a role in light-dependent biochemical pathways .

Pharmacokinetics

The related compound 2,5-diphenyloxazole (ppo) is known to have a melting point of 71 °c (160 °f; 344 k) and a boiling point of 360 °c (680 °f; 633 k) . These properties may influence its bioavailability.

Result of Action

The related compound 2,5-diphenyloxazole (ppo) is known to convert shorter wavelength light to longer wavelength light . This suggests that it may influence cellular processes that are sensitive to light.

Action Environment

Environmental factors such as temperature and light conditions could potentially influence the action, efficacy, and stability of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. For instance, the related compound 2,5-Diphenyloxazole (PPO) has specific melting and boiling points , which could be influenced by environmental temperature.

属性

IUPAC Name |

2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVDTAKIQUPZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)